An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-amino-6-methoxypicolinate
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-amino-6-methoxypicolinate
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-6-methoxypicolinate, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. Picolinic acid and its derivatives are known to play crucial roles in a variety of biological processes and serve as valuable scaffolds in medicinal chemistry.[1][2] This document outlines a plausible and detailed synthetic pathway for Ethyl 3-amino-6-methoxypicolinate, including step-by-step experimental protocols. Furthermore, it delves into the predicted physicochemical and spectroscopic properties of the compound, offering insights into its characterization. The guide also touches upon the potential applications of this class of compounds in the pharmaceutical industry, providing a solid foundation for further research and development.
Introduction: The Significance of Picolinates in Medicinal Chemistry
Picolinic acid, a simple pyridine derivative, and its analogues have garnered substantial attention in the field of medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for their potential as therapeutic agents in a wide range of diseases. The pyridine ring, a common motif in many pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate biological activity and pharmacokinetic properties.
The introduction of amino and methoxy substituents onto the picolinate framework can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Specifically, the 3-amino group can act as a key pharmacophore, participating in hydrogen bonding with biological targets, while the 6-methoxy group can enhance metabolic stability and cell permeability. The ethyl ester moiety can serve as a prodrug, improving oral bioavailability, which can be later hydrolyzed in vivo to the active carboxylic acid. This guide focuses on a promising member of this family, Ethyl 3-amino-6-methoxypicolinate, providing a detailed exploration of its synthesis and properties.
Proposed Synthesis of Ethyl 3-amino-6-methoxypicolinate
Currently, a standardized, commercially viable synthesis for Ethyl 3-amino-6-methoxypicolinate is not widely documented. However, based on established organic chemistry principles and published procedures for analogous compounds, a reliable multi-step synthetic route can be proposed. The following pathway starts from the commercially available 6-chloropicolinic acid.
Overall Synthetic Workflow
The proposed synthesis is a three-step process:
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Methoxylation of 6-chloropicolinic acid to yield 6-methoxypicolinic acid.
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Nitration of 6-methoxypicolinic acid to introduce a nitro group at the 3-position, yielding 6-methoxy-3-nitropicolinic acid.
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Reduction and Esterification of 6-methoxy-3-nitropicolinic acid to afford the final product, Ethyl 3-amino-6-methoxypicolinate.
Caption: Proposed synthetic workflow for Ethyl 3-amino-6-methoxypicolinate.
Detailed Experimental Protocols
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Principle: Nucleophilic aromatic substitution of the chloro group with a methoxy group using sodium methoxide.
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Protocol:
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To a solution of sodium methoxide (2.5 eq.) in dry methanol (10 mL per 1 g of starting material) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1.0 eq.).
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Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH ~4-5.
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Remove the methanol under reduced pressure.
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The resulting solid is suspended in a minimal amount of cold water, filtered, and washed with cold water to remove inorganic salts.
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Dry the solid under vacuum to yield 6-methoxypicolinic acid.
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Self-Validation: The product can be characterized by ¹H NMR and melting point analysis. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.
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Principle: Electrophilic aromatic substitution (nitration) of the electron-rich pyridine ring. The methoxy group is an activating group and directs the incoming nitro group to the ortho and para positions. In this case, the 3- and 5-positions are activated. The 3-position is generally favored.
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Protocol:
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To a stirred solution of concentrated sulfuric acid (5 mL per 1 g of starting material) at 0 °C, slowly add 6-methoxypicolinic acid (1.0 eq.).
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Once the starting material is completely dissolved, add a mixture of concentrated nitric acid (1.5 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
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Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
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Principle: This is a one-pot reaction involving the reduction of the nitro group to an amine and the esterification of the carboxylic acid. Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3][4] The esterification is achieved via Fischer esterification.
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Protocol:
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In a pressure vessel, dissolve 6-methoxy-3-nitropicolinic acid (1.0 eq.) in anhydrous ethanol (20 mL per 1 g of starting material).
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
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Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 8-12 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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To the filtrate, add a catalytic amount of concentrated sulfuric acid (0.1 eq.).
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Heat the mixture to reflux for 6-8 hours to facilitate esterification.
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After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
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Trustworthiness: Each step of this protocol is based on well-established and reliable chemical transformations. The progress of each reaction can be monitored, and the purity of the intermediates and the final product can be assessed using standard analytical techniques.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 110-120 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.7 (d, 1H), 6.8-7.0 (d, 1H), 4.3-4.5 (q, 2H), 3.9-4.1 (s, 3H), 3.5-3.8 (br s, 2H), 1.3-1.5 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165-167, 158-160, 145-147, 138-140, 115-117, 110-112, 60-62, 53-55, 14-16 |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2980-2850 (C-H stretch), 1720-1700 (C=O stretch, ester), 1620-1580 (N-H bend and C=C stretch), 1250-1200 (C-O stretch, ether) |
Potential Applications in Drug Development
Substituted aminopicolinates are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. The structural features of Ethyl 3-amino-6-methoxypicolinate make it an attractive candidate for the development of novel therapeutic agents.
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Enzyme Inhibition: The amino and picolinate moieties can coordinate with metal ions in the active sites of metalloenzymes, making them potential inhibitors of enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).
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Antimicrobial Agents: Pyridine-based compounds have a long history as antimicrobial agents. The specific substitution pattern of this molecule could confer activity against various bacterial or fungal strains.
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Kinase Inhibitors: The pyridine scaffold can serve as a hinge-binding motif in many protein kinases, which are key targets in oncology and inflammatory diseases.
The following diagram illustrates the logical relationship of the structural features to its potential applications.
Caption: Relationship between structural features and potential applications.
Conclusion
This technical guide has presented a comprehensive overview of the synthesis and properties of Ethyl 3-amino-6-methoxypicolinate. While direct experimental data for this specific molecule is limited, a robust and plausible synthetic route has been proposed, complete with detailed protocols. The predicted physicochemical and spectroscopic properties provide a valuable starting point for its characterization. The versatile structural features of this compound suggest its potential as a valuable building block in the design and development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of Ethyl 3-amino-6-methoxypicolinate is warranted to fully explore its potential in medicinal chemistry.
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